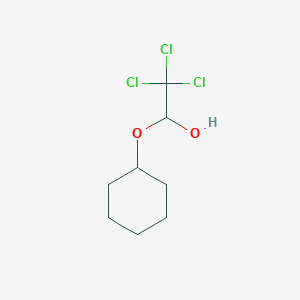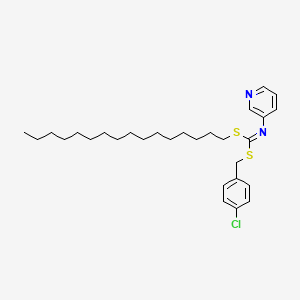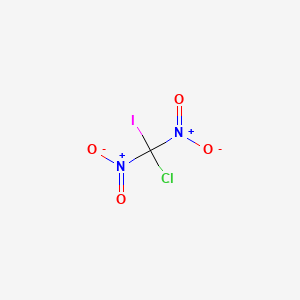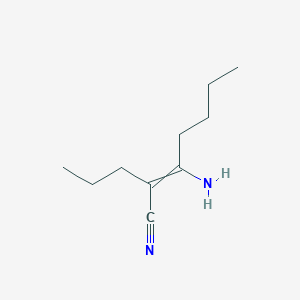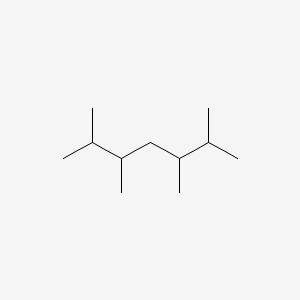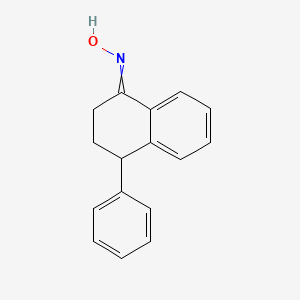
N-(4-Phenyl-3,4-dihydronaphthalen-1(2H)-ylidene)hydroxylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-Phenyl-3,4-dihydronaphthalen-1(2H)-ylidene)hydroxylamine is a synthetic compound known for its unique chemical structure and properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Phenyl-3,4-dihydronaphthalen-1(2H)-ylidene)hydroxylamine typically involves the Friedel-Crafts reaction. This reaction uses naphthalene and anthracene as starting materials . The reaction conditions often include the use of a Lewis acid catalyst, such as aluminum chloride, to facilitate the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity.
Análisis De Reacciones Químicas
Types of Reactions
N-(4-Phenyl-3,4-dihydronaphthalen-1(2H)-ylidene)hydroxylamine undergoes various types of chemical reactions, including:
Oxidation: This reaction can lead to the formation of corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while reduction could produce reduced derivatives of the compound.
Aplicaciones Científicas De Investigación
N-(4-Phenyl-3,4-dihydronaphthalen-1(2H)-ylidene)hydroxylamine has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: The compound has been studied for its potential biological activities, including its interaction with various biological targets.
Industry: The compound’s unique properties make it useful in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism by which N-(4-Phenyl-3,4-dihydronaphthalen-1(2H)-ylidene)hydroxylamine exerts its effects involves its interaction with specific molecular targets. For instance, it has been shown to dimerize with the 5HT1A serotonin receptor, acting as an agonist . This interaction may be related to its antidepressant activity. Additionally, the compound inhibits ovary development in rats and the growth of human breast cancer cells in culture .
Comparación Con Compuestos Similares
Similar Compounds
4-Phenyl-3,4-dihydronaphthalen-1(2H)-one: This compound shares a similar core structure but lacks the hydroxylamine group.
7-hydroxy-4-phenyl-3,4-dihydronaphthalen-1(2H)-one: Another related compound with a hydroxyl group at a different position.
Uniqueness
N-(4-Phenyl-3,4-dihydronaphthalen-1(2H)-ylidene)hydroxylamine is unique due to its specific structure, which allows it to interact with biological targets in a distinct manner. Its ability to dimerize with the 5HT1A serotonin receptor and its potential therapeutic applications set it apart from similar compounds.
Propiedades
Número CAS |
50845-35-7 |
|---|---|
Fórmula molecular |
C16H15NO |
Peso molecular |
237.30 g/mol |
Nombre IUPAC |
N-(4-phenyl-3,4-dihydro-2H-naphthalen-1-ylidene)hydroxylamine |
InChI |
InChI=1S/C16H15NO/c18-17-16-11-10-13(12-6-2-1-3-7-12)14-8-4-5-9-15(14)16/h1-9,13,18H,10-11H2 |
Clave InChI |
CUNFMDVPFQXOLA-UHFFFAOYSA-N |
SMILES canónico |
C1CC(=NO)C2=CC=CC=C2C1C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


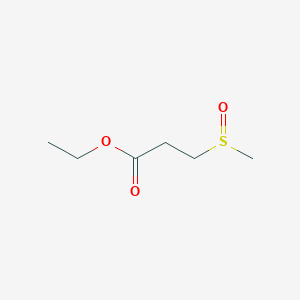
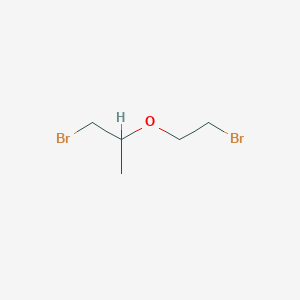
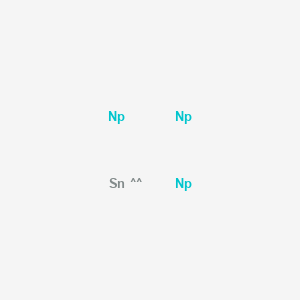
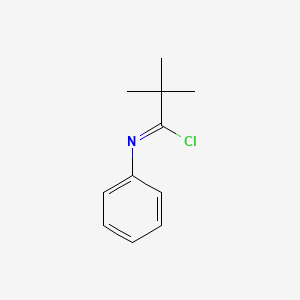



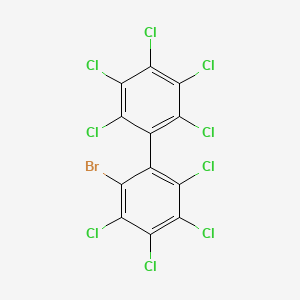
![5,7-dichloro-2-[4-[(E)-2-(4-phenylphenyl)ethenyl]phenyl]-1-benzofuran](/img/structure/B14652149.png)
